molecular formula C7H6ClNO2S B3391349 2-chloro-4-methyl-5-nitrobenzene-1-thiol CAS No. 1613616-15-1

2-chloro-4-methyl-5-nitrobenzene-1-thiol

Cat. No.: B3391349
CAS No.: 1613616-15-1
M. Wt: 203.65 g/mol
InChI Key: MPFZUMJEDKLKER-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-5-nitrobenzene-1-thiol is an organic compound belonging to the family of chlorinated nitroaromatic compounds. These compounds are significant due to their diverse applications in industrial chemistry, pharmaceuticals, and environmental science. The presence of chloro, methyl, nitro, and thiol groups in its structure makes it a versatile intermediate for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-5-nitrobenzene-1-thiol typically involves multiple steps:

    Chlorination: The chlorination of the aromatic ring can be performed using chlorine gas or a chlorinating agent like thionyl chloride.

    Thiol Formation: The thiol group can be introduced by treating the intermediate with a thiolating agent such as thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5-nitrobenzene-1-thiol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiol group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide in liquid ammonia.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Hydrogen peroxide in an acidic medium.

Major Products

    Nucleophilic Substitution: 2-amino-4-methyl-5-nitrobenzene-1-thiol.

    Reduction: 2-chloro-4-methyl-5-aminobenzene-1-thiol.

    Oxidation: 2-chloro-4-methyl-5-nitrobenzene-1-sulfonic acid.

Scientific Research Applications

2-chloro-4-methyl-5-nitrobenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-5-nitrobenzene-1-thiol involves its interaction with various molecular targets:

    Nucleophilic Substitution: The electron-withdrawing nitro group enhances the reactivity of the chloro group towards nucleophiles.

    Reduction: The nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.

    Oxidation: The thiol group is oxidized to a sulfonic acid through the formation of sulfenic and sulfinic acid intermediates.

Comparison with Similar Compounds

2-chloro-4-methyl-5-nitrobenzene-1-thiol can be compared with other chlorinated nitroaromatic compounds such as:

    1-chloro-2-methyl-4-nitrobenzene: Similar in structure but lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.

    2-chloro-5-nitrotoluene: Lacks the thiol group and has different reactivity and applications.

    4-chloro-2-nitroaniline: Contains an amino group instead of a thiol group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of science and industry.

Properties

IUPAC Name

2-chloro-4-methyl-5-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c1-4-2-5(8)7(12)3-6(4)9(10)11/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZUMJEDKLKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613616-15-1
Record name 2-chloro-4-methyl-5-nitrobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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